Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a benzoate ester linked to a thiophene ring through an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Amino Acid Derivative: The initial step involves the reaction of thiophene-3-carboxaldehyde with an appropriate amine to form the corresponding Schiff base, which is then reduced to yield the amino alcohol.
Acylation: The amino alcohol is then acylated using an acyl chloride or anhydride to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the nature of the target and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Methyl 4-(2-((2-hydroxy-2-(furan-3-yl)ethyl)amino)-2-oxoacetamido)benzoate
Uniqueness
Methyl 4-(2-((2-hydroxy-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can be exploited in various applications. The combination of the benzoate ester and the amino acid derivative also provides a versatile scaffold for further functionalization and optimization.
Properties
IUPAC Name |
methyl 4-[[2-[(2-hydroxy-2-thiophen-3-ylethyl)amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16(22)10-2-4-12(5-3-10)18-15(21)14(20)17-8-13(19)11-6-7-24-9-11/h2-7,9,13,19H,8H2,1H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKATBNINZTLJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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